molecular formula C17H15FO4 B7959774 Methyl 3-fluoro-5-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate

Methyl 3-fluoro-5-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate

Cat. No.: B7959774
M. Wt: 302.30 g/mol
InChI Key: KIBFCKNJAARUKG-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a benzoate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-5-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-fluoro-5-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate exerts its effects depends on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another fluorinated benzoate ester with similar structural features.

    Methyl 3-fluoro-5-(4-methoxyphenyl)benzoate: A compound with a methoxy group instead of the 2-methoxy-2-oxoethyl group.

Uniqueness

Methyl 3-fluoro-5-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate is unique due to the presence of both a fluorine atom and a 2-methoxy-2-oxoethyl group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-fluoro-5-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c1-21-16(19)7-11-4-3-5-12(6-11)13-8-14(17(20)22-2)10-15(18)9-13/h3-6,8-10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBFCKNJAARUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C2=CC(=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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